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Compound of Interest

Compound Name:
2-Chloro-N-methyl-N-(2-

phenylethyl)acetamide

CAS No.: 13230-84-7

Cat. No.: B6601148

Get Quote

A Technical Guide for Lumateperone Intermediate
Verification
Executive Summary & Compound Identity
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS: 13230-84-7) is a critical electrophilic

intermediate used primarily in the synthesis of atypical antipsychotics such as Lumateperone

(Caplyta®). It serves as the alkylating agent for the pyrido-indole core, introducing the N-

methyl-aminoethyl moiety essential for receptor binding affinity.

In process analytical technology (PAT) and raw material verification, distinguishing this tertiary

amide from its precursors (secondary amines) and potential impurities (secondary amides or

hydrolysis products) is paramount. This guide provides a definitive FTIR characterization

strategy, contrasting the target compound against its structural analogs to ensure process

integrity.
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Attribute Details

CAS Number 13230-84-7

Formula C₁₁H₁₄ClNO

Molecular Weight 227.69 g/mol

Physical State Viscous brown oil (typically)

Key Function
Electrophilic Alkylating Agent (Lumateperone

Synthesis)

FTIR Characteristic Peaks: The Fingerprint
The infrared spectrum of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is dominated by

the interplay between the tertiary amide core and the

-chloro substituent. Unlike secondary amides, this molecule lacks an N-H donor, simplifying the
high-frequency region while intensifying the carbonyl signature.

Diagnostic Peak Assignments
The following table synthesizes theoretical derivation with empirical data from structurally

homologous chloroacetamides.
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Functional Group Wavenumber (cm⁻¹) Intensity Mechanistic Origin

Amide I (C=O) 1660 – 1680 Strong

Primary Identifier. The

-chlorine atom exerts

an inductive effect (

), shifting the carbonyl

stretch to a higher

frequency compared

to non-halogenated

tertiary amides

(typically ~1640

cm⁻¹).

C-Cl Stretch 740 – 790 Medium/Strong

Specificity Marker.

Characteristic of the

chloroacetyl moiety.

Distinguishes the

activated intermediate

from non-halogenated

byproducts.

Aromatic C-H 3020 – 3080 Weak

Stretching vibrations

of the phenylethyl ring

protons.

Aliphatic C-H 2920 – 2980 Medium

Asymmetric/symmetri

c stretching of the

-methyl and

methylene (

) groups.

Aromatic Ring 1600, 1495 Medium

C=C skeletal

vibrations of the

benzene ring.

C-N Stretch 1400 – 1420 Medium Amide C-N stretching,

often coupled with
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-methyl deformation.

N-H Stretch ABSENT N/A

Purity Check. The

absence of a peak at

3300–3400 cm⁻¹

confirms the tertiary

amide structure and

absence of secondary

amide impurities.

Comparative Analysis: Target vs. Alternatives
Reliable identification requires contrasting the target spectrum against likely process

contaminants. The three most critical "alternatives" in the reaction matrix are the Starting

Material (Amine), the Secondary Amide Impurity, and the Hydrolysis Product.

Scenario A: Target vs. Precursor (N-
methylphenethylamine)
The synthesis involves the acylation of N-methylphenethylamine. Incomplete conversion is a

common failure mode.

Differentiation: The precursor is a secondary amine. It exhibits a distinct N-H stretch (~3300

cm⁻¹) and lacks the carbonyl band.

FTIR Logic: Appearance of a strong band at 1665 cm⁻¹ combined with the disappearance of

the N-H band confirms reaction completion.

Scenario B: Target vs. Secondary Amide Impurity
If the starting amine contains phenethylamine (non-methylated) as an impurity, the product will

contain 2-Chloro-N-(2-phenylethyl)acetamide (CAS 13156-95-1).

Differentiation: The impurity is a secondary amide. It will show a sharp N-H stretch (~3280

cm⁻¹) and a distinct Amide II band (N-H bending) around 1550 cm⁻¹.
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FTIR Logic: The target (tertiary amide) has no Amide II band. Presence of a peak at 1550

cm⁻¹ indicates contamination.

Scenario C: Target vs. Hydrolysis Product (Chloroacetic
Acid)
Moisture ingress can hydrolyze the amide or the acyl chloride reagent.

Differentiation: Chloroacetic acid presents a broad, chaotic O-H stretch (2500–3300 cm⁻¹)

and a shifted carbonyl (~1710–1730 cm⁻¹ for acid vs. 1665 cm⁻¹ for amide).

Comparative Data Summary
Feature Target (Tertiary) Precursor (Amine)

Impurity (Secondary

Amide)

C=O[1] Stretch 1660–1680 cm⁻¹ Absent 1650–1690 cm⁻¹

N-H Stretch Absent 3300–3400 cm⁻¹ 3280–3300 cm⁻¹

Amide II (N-H Bend) Absent
N/A (Amine bend

~1600)
~1550 cm⁻¹ (Distinct)

C-Cl Stretch Present Absent Present

Experimental Protocol: ATR-FTIR Verification
This protocol is designed for the rapid "Goods In" verification of the intermediate as a viscous

oil.

Materials & Equipment[2]
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

Interface: Diamond ATR (Attenuated Total Reflectance) module. Diamond is required due to

the corrosive nature of potential chloroacetyl chloride residues.

Solvent: Isopropanol or Acetone (for cleaning).
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Step-by-Step Workflow
Background Collection: Clean the crystal and collect a background air spectrum (32 scans, 4

cm⁻¹ resolution).

Sample Loading: Using a glass pipette, deposit 1 drop (~20 µL) of the brown oil directly onto

the center of the diamond crystal.

Note: Ensure no air bubbles are trapped at the interface.

Acquisition: Clamp the anvil (if applicable) to ensure uniform contact. Acquire sample

spectrum (32 scans).

Data Processing: Apply automatic baseline correction.

Validation Criteria:

Pass: Strong peak at 1660–1680 cm⁻¹; No peak > 5% T at 3300 cm⁻¹.

Fail: Presence of broad OH (Hydrolysis) or sharp NH (Amine/Secondary Amide).

Visualization of Logic & Workflow[2]
Diagram 1: Synthesis & Impurity Origin Pathway
This diagram maps the chemical origins of the spectral features discussed above.
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Caption: Chemical pathway showing the origin of the target compound and critical impurities

distinguishable by FTIR.

Diagram 2: FTIR Decision Tree for Verification
A logic gate for researchers to interpret spectral data rapidly.

Acquire FTIR Spectrum
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Yes
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Is there a peak
at ~1550 cm⁻¹?

Yes (NH Present)

PASS: Target Identified
(Tertiary Amide)

No (Clean)

FAIL: Secondary Amide
(Impurity)

Yes (Amide II)

FAIL: Unknown/Hydrolysis

No (Likely Wet/Acid)
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Caption: Decision logic for classifying the sample based on diagnostic spectral bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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